4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile
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Overview
Description
4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids under dehydrating conditions.
Coupling with Pyridine Derivative: The final step involves coupling the piperidine-oxadiazole intermediate with a pyridine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation of substrates and depletion of products, ultimately affecting cellular function.
Comparison with Similar Compounds
Similar Compounds
4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile: shares structural similarities with other piperidine and oxadiazole derivatives.
Similar compounds: include 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carboxamide and 4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[(2S,3S)-2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-14(15-20-19-11(2)23-15)4-3-7-21(10)16(22)12-5-6-18-13(8-12)9-17/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCXPBDTLPYPE-HZMBPMFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)C2=CC(=NC=C2)C#N)C3=NN=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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